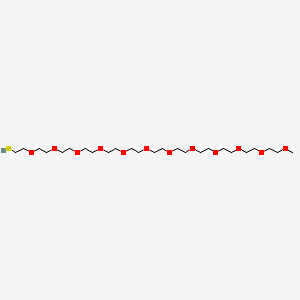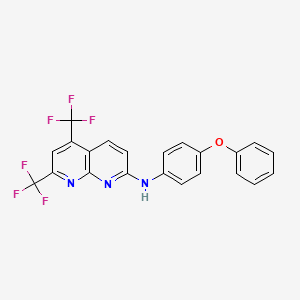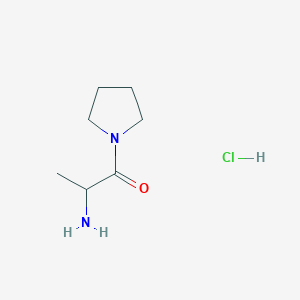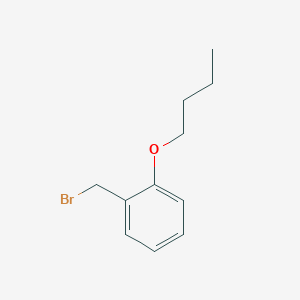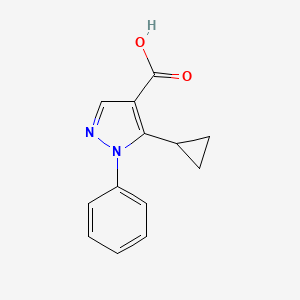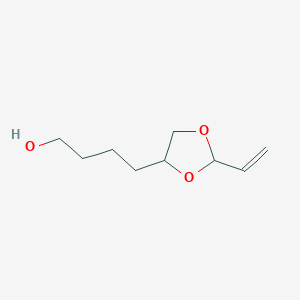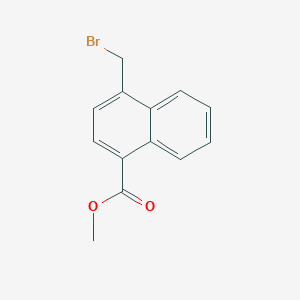
4-(溴甲基)-1-萘甲酸甲酯
描述
“Methyl 4-(bromomethyl)-1-naphthoate” is an ester derivative of a bromoalkylated benzoic acid . It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring .
Physical And Chemical Properties Analysis
“Methyl 4-(bromomethyl)-1-naphthoate” is a white to off-white crystalline powder . It has a melting point of 57-58 °C . It is lowly soluble in water, highly soluble in ethanol and ether, and not soluble in halogenated organic solvents .科学研究应用
非甾体抗炎药的合成:4-(溴甲基)-1-萘甲酸甲酯是合成非甾体抗炎药(如萘丁美酮和萘普生)的重要中间体。由于人们对传统甲基化剂的环境和毒理影响的担忧,其合成和使用得到了探索 (徐和何,2010).
复杂有机化合物的合成:该化学物质在萘并酮等复杂有机结构的多步合成中发挥作用。这些化合物的合成中利用了斯托贝缩合技术,其中涉及 4-氧代-1, 2, 3, 4-四氢-2-萘甲酸甲酯 (堀井、百濑和田村,1962).
全氟烷基化合物的合成:它用于合成 1-烷氧基-3-全氟烷基-2-萘甲酸甲酯,其通过在二甲苯中加热适当的取代化合物来合成。这证明了它在制备氟化有机化合物中的用途 (丁、蒲和张,1992).
DNA 烷基化的研究:4-(溴甲基)-1-萘甲酸甲酯已被研究其在 DNA 序列特异性烷基化中的作用。寡核苷酸-萘醌偶联物被制备成可诱导的、位点定向的烷基化剂,突出了其在遗传学研究中的潜力 (查特吉和罗基塔,1994).
分子相互作用和性质的研究:对取代的 n-萘甲酸和 1-萘甲酸甲酯(包括那些带有溴甲基的)偶极矩的研究有助于了解这些化合物的构象和性质。这项研究对于预测化学行为和相互作用至关重要 (藤田、小清水和光井,1967).
铃木-宫浦交叉偶联反应:4-(溴甲基)-1-萘甲酸甲酯用于通过铃木-宫浦交叉偶联反应制备芳基化的萘。这证明了它在有机合成和复杂分子结构的创建中的用途 (Khaddour 等人,2013).
包合物研究:该化合物已在分子力学计算中进行研究,以了解类似萘甲酸化合物在环糊精中的包合作用。这项研究对于理解主客体化学和分子包封很重要 (马德里等人,1997).
聚合物科学:在聚合物科学领域,该化合物用于研究活性聚(甲基丙烯酸甲酯)叶立德的烷基化和偶联。这有助于我们了解聚合物的末端功能化和改性 (凌和霍根-埃施,2007).
光解研究:它已参与光解研究,例如研究 2-甲氧基-1-萘甲酸甲酯的光二聚体的甲醇加合物。这些研究对于理解光化学反应及其应用很重要 (Teitei 和 Wells,1976).
多态性研究:该化合物已被合成用作超分子主体,这导致发现了其晶体结构的多态性。这对于理解和操作药物的晶体形式很重要 (Sahoo 等人,2020).
安全和危害
“Methyl 4-(bromomethyl)-1-naphthoate” is considered hazardous. It may cause skin irritation, severe eye damage, and respiratory irritation. It may also cause allergy or asthma symptoms if inhaled . Safety measures include wearing protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding inhalation .
属性
IUPAC Name |
methyl 4-(bromomethyl)naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZLGVIQLWHWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185757 | |
| Record name | 1-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2417-75-6 | |
| Record name | 1-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxylic acid, 4-(bromomethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline](/img/structure/B3118670.png)
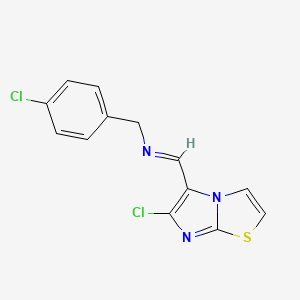
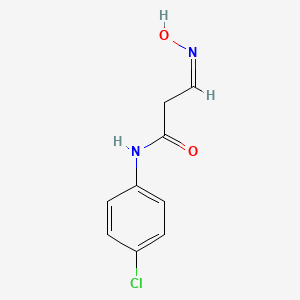

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine](/img/structure/B3118692.png)
